1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H9N5S |
|---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-9-6(4-13-5)2-12-3-7(8)10-11-12/h3-4H,2,8H2,1H3 |
InChI Key |
LGDMIGJKNAWCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,2,3-Triazole Ring
A common and efficient method to synthesize 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry." This involves reacting an organic azide with a terminal alkyne to form the triazole ring regioselectively.
- For this compound, an azide derivative of 2-methyl-1,3-thiazol-4-ylmethyl moiety can be prepared first.
- The azide is then reacted with an alkyne bearing an amino group or protected amino functionality at the 4-position to yield the triazole ring with the desired substitution pattern.
Preparation of the 2-Methyl-1,3-Thiazol-4-ylmethyl Azide
- The 2-methyl-1,3-thiazole ring can be functionalized at the 4-position with a chloromethyl or bromomethyl group.
- This halomethyl intermediate is then converted to the azidomethyl derivative by nucleophilic substitution with sodium azide in polar aprotic solvents such as DMF or DMSO at moderate temperatures.
Amination at the 4-Position of the Triazole
- The amino group at the 4-position of the triazole ring can be introduced either by using an alkyne precursor bearing an amino group or by subsequent amination reactions.
- Alternatively, protection-deprotection strategies may be employed if sensitive groups are present.
Representative Experimental Procedure
Based on analogous compounds and literature precedents (e.g., synthesis of 1,2,3-triazole derivatives with heterocyclic substituents), a typical procedure is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(Chloromethyl)-2-methyl-1,3-thiazole + NaN3, DMF, 60°C, 12 h | Substitution of halide by azide to form 4-(azidomethyl)-2-methyl-1,3-thiazole | High yield (~80-90%) |
| 2 | Alkyne bearing protected amino group (e.g., propargylamine derivative) + CuSO4/sodium ascorbate, t-BuOH/H2O, room temp, 6-24 h | CuAAC cycloaddition to form triazole ring | Moderate to high yield (70-85%) |
| 3 | Deprotection (if needed) with acid or base to liberate amino group | Final compound formation | Typically quantitative |
Analytical Data Supporting the Preparation
- NMR Spectroscopy: Characteristic signals for the methyl group on thiazole (~2.3 ppm, singlet), methylene bridge (~4.5-5.0 ppm, singlet), and triazole protons (~7.5-8.5 ppm).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the compound (expected m/z around 190-210 depending on exact isotopes).
- IR Spectroscopy: Presence of amino N-H stretches (~3300-3500 cm⁻¹), aromatic C-H stretches, and thiazole ring vibrations.
Comparative Table of Preparation Methods for Related Triazole-Thiazole Compounds
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| CuAAC from azidomethyl-thiazole + alkyne-amines | Sodium azide, CuSO4, sodium ascorbate, t-BuOH/H2O | Room temp, 6-24 h | Regioselective, mild conditions, high purity | Requires azide synthesis step | 70-85 |
| Direct nucleophilic substitution on halomethyl-triazole | Halomethyl-triazole + thiazolylmethyl amine | Polar aprotic solvent, 50-80°C | Straightforward, fewer steps | Possible side reactions, lower regioselectivity | 50-70 |
| Cyclization of hydrazine derivatives with thioamides | Hydrazine derivatives + thioamides | Reflux in ethanol or similar | Can form triazole-thiazole fused systems | Longer reaction times, complex purification | 60-75 |
Summary of Research Findings
- The copper(I)-catalyzed azide-alkyne cycloaddition is the most efficient and widely used method for synthesizing 1,2,3-triazole derivatives, including those substituted with thiazole rings.
- Preparation of the azidomethyl-thiazole intermediate is a crucial step and is typically achieved by nucleophilic substitution of halomethyl precursors with sodium azide.
- Amination at the triazole ring can be introduced either by using amino-functionalized alkynes or by post-cyclization modifications.
- Yields are generally good to excellent, with mild reaction conditions and straightforward purification protocols.
- Analytical data from NMR, MS, and IR confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved will depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole-Thiazole Hybrids
Key Observations :
Anticancer and Anti-inflammatory Activity
- Thiazole-Oxadiazole Hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine): Demonstrated anticancer activity via apoptosis induction, with IC₅₀ values <10 μM in MCF-7 cells . The target compound’s simpler structure may reduce potency but improve synthetic accessibility.
- Anti-inflammatory Triazole Derivatives : Compounds like 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) exhibit COX-2 inhibition (IC₅₀ = 0.8 μM) . The methylthiazole group in the target compound could modulate selectivity toward alternative inflammatory targets.
Biological Activity
The compound 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine , with the CAS number 1514799-23-5 , is a derivative of thiazole and triazole that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, antimicrobial effects, and structure-activity relationships (SAR).
- Molecular Formula : C₇H₉N₅S
- Molecular Weight : 195.24 g/mol
- CAS Number : 1514799-23-5
Synthesis
The synthesis of this compound typically involves the reaction between appropriate thiazole and triazole precursors. The structural modifications at the thiazole moiety can significantly influence the biological activity of the compound.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit a broad spectrum of antimicrobial properties. A study on related compounds demonstrated that various S-substituted derivatives of 1,2,4-triazole showed significant activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with MIC values ranging from 31.25 to 62.5 μg/mL .
In another study focused on thiazole derivatives, it was found that compounds with similar structural motifs displayed potent antifungal activities against Candida albicans and other pathogens . The presence of the thiazole ring is critical for enhancing the antimicrobial efficacy of these compounds.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Compounds containing thiazole and triazole moieties have shown promising cytotoxic effects in various cancer cell lines. For instance, one study reported that specific thiazole-containing derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin . This suggests that structural features such as electron-donating groups on the phenyl ring can enhance cytotoxic activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structure through SAR studies. Key findings include:
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A compound structurally related to this compound demonstrated significant antibacterial effects in vitro against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Research : In vitro tests showed that a derivative with a similar scaffold exhibited potent activity against human cancer cell lines, suggesting its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine?
Methodological Answer:
The synthesis typically involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or alkylation of pre-functionalized triazole or thiazole precursors. Key steps include:
- Step 1: Preparation of the 2-methylthiazole-4-methanol intermediate via nucleophilic substitution or oxidation of a thiazole precursor .
- Step 2: Alkylation of 1H-1,2,3-triazol-4-amine with the thiazole intermediate under basic conditions (e.g., NaH in DMF) .
- Step 3: Purification via column chromatography or HPLC to achieve >95% purity, monitored by TLC and confirmed via NMR .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:
- Standardize assays: Use consistent protocols (e.g., ATP-based viability assays for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer studies) .
- Validate targets: Employ CRISPR knockouts or siRNA silencing to confirm specificity toward suspected biological targets (e.g., kinases, GPCRs) .
- Dose-response studies: Establish EC50/IC50 curves across multiple concentrations to rule out off-target effects .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the triazole ring and methylthiazole substitution (e.g., δ 2.5 ppm for SCH3 in thiazole) .
- High-resolution mass spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ ion at m/z 236.0821 for C8H10N5S) .
- IR spectroscopy: Identify NH2 stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina): Screen against Protein Data Bank (PDB) structures (e.g., EGFR kinase domain) to prioritize targets .
- Molecular dynamics (MD) simulations: Assess binding stability over 100 ns trajectories (e.g., using GROMACS) .
- Quantum mechanical calculations: Optimize ligand geometry at the B3LYP/6-31G* level to refine docking poses .
Basic: How does the 2-methylthiazole moiety influence physicochemical properties?
Methodological Answer:
- Lipophilicity (logP): The methylthiazole increases logP (~2.1 vs. 1.5 for non-thiazole analogs), enhancing membrane permeability .
- Solubility: Poor aqueous solubility (e.g., <0.1 mg/mL) necessitates DMSO stock solutions for in vitro studies .
- Stability: Thiazole’s aromaticity improves metabolic stability in microsomal assays (t1/2 > 60 mins) .
Advanced: What strategies optimize selectivity for enzyme/receptor targets?
Methodological Answer:
- Structure-activity relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing methyl with Cl or F) and test against panels of related targets .
- Fragment-based design: Use X-ray crystallography to identify key binding interactions (e.g., hydrogen bonds with His78 in target enzymes) .
- Pharmacophore modeling: Align electronic and steric features with active site requirements (e.g., hydrophobic pockets accommodating methylthiazole) .
Basic: What are best practices for ensuring synthesis purity?
Methodological Answer:
- Reaction monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track progress and minimize side products .
- Workup: Neutralize acidic/basic byproducts via aqueous extraction (e.g., NaHCO3 wash for residual acids) .
- Final purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure product .
Advanced: How to design in vitro/in vivo models for pharmacokinetic profiling?
Methodological Answer:
- In vitro:
- Microsomal stability: Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .
- Plasma protein binding: Use equilibrium dialysis to determine free fraction .
- In vivo:
- Rodent studies: Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma for LC-MS/MS analysis of t1/2, Cmax, and AUC .
- Tissue distribution: Radiolabel the compound (e.g., 14C) and quantify accumulation in organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
